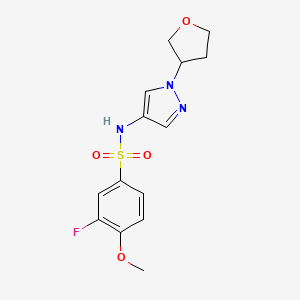

![molecular formula C17H21FN4OS B2863404 N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1209968-90-0](/img/structure/B2863404.png)

N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

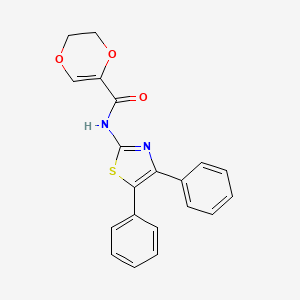

“N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopentyl group, a benzothiazole ring, a piperazine ring, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with appropriate reagents to yield the final derivatives .Molecular Structure Analysis

The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density can provide information about potential sites for electrophilic and nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Agent

This compound has been explored for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound can exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC) that are promising for the development of new anti-TB drugs . This is particularly important as tuberculosis remains a major cause of death globally, and resistance to existing medications is a growing concern.

Antibacterial Activity

Benzothiazole derivatives, including this compound, have shown antibacterial activity . They work by inhibiting various bacterial enzymes and proteins, such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . This broad-spectrum activity makes it a valuable candidate for developing new antibiotics to combat antimicrobial resistance.

Antimicrobial Resistance Research

The rise of antimicrobial resistance (AMR) is a critical global health issue. N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can be used in research to understand the mechanisms of AMR and to develop strategies to overcome it. Its effectiveness against multidrug-resistant strains can provide insights into the design of novel antimicrobial agents .

Molecular Docking Studies

In silico molecular docking studies can utilize this compound to predict its binding affinities and interactions with various biological targets. This application is crucial in drug discovery and development, helping to identify potential lead compounds with high efficacy and low toxicity .

Cytotoxicity Evaluation

The compound’s derivatives have been evaluated for their cytotoxicity on human cells, such as HEK-293 (human embryonic kidney) cells. This research is essential to ensure that potential new drugs are not toxic to humans and have a favorable safety profile .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound can help in understanding the relationship between the chemical structure of a molecule and its biological activity. This is a fundamental aspect of medicinal chemistry that aids in optimizing the efficacy and reducing the side effects of drugs .

Eigenschaften

IUPAC Name |

N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4OS/c18-12-5-6-14-15(11-12)24-17(20-14)22-9-7-21(8-10-22)16(23)19-13-3-1-2-4-13/h5-6,11,13H,1-4,7-10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCJDZVOTXJKPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

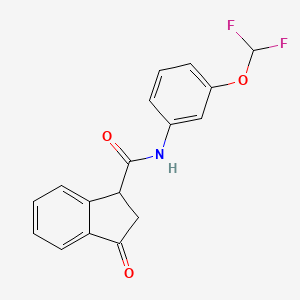

![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863322.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2863323.png)

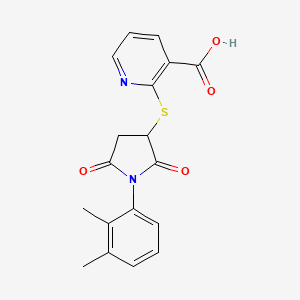

![N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2863326.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2863329.png)

![1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2863331.png)

![6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2863334.png)

![6-Acetyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863335.png)

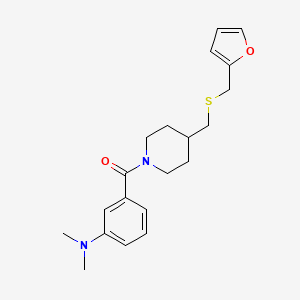

![5-Bromo-6-chloro-N-[(3-methyloxolan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2863338.png)

![5-Bromo-2-[1-(2-ethoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2863342.png)